molecular formula C10H16N2S B3199822 3-(Dimethyl-1,3-thiazol-2-yl)piperidine CAS No. 1017153-30-8

3-(Dimethyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B3199822
CAS No.: 1017153-30-8
M. Wt: 196.31 g/mol
InChI Key: PWMLYPKAABAYEF-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-2-yl)piperidine is a chemical compound with the CAS Number 1017153-30-8 and a molecular formula of C10H16N2S, corresponding to a molecular weight of 196.31 g/mol . It is characterized by the SMILES code CC1=C(C)SC(C2CNCCC2)=N1 . This compound is classified as a heterocyclic building block, a category of chemicals that are fundamental for the synthesis and development of more complex molecular structures in medicinal chemistry and drug discovery . As a piperidine derivative fused with a dimethylthiazole group, it offers researchers a versatile scaffold for creating novel compounds and probing biochemical interactions. The product is offered with a typical purity of 95% and is available for order in quantities ranging from 100mg to 5g . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-2-piperidin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMLYPKAABAYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structural Optimization of 3 Dimethyl 1,3 Thiazol 2 Yl Piperidine Derivatives

Impact of Substitutions on the Piperidine (B6355638) Ring

Modifications to the piperidine moiety, a common scaffold in pharmaceuticals, have been systematically explored to determine their effect on activity. nih.govresearchgate.net These explorations include altering the substituent position, introducing various chemical groups, and modifying the ring's nitrogen atom.

Positional Isomerism Effects (e.g., 2-, 3-, 4-Substituted Piperidines)

The spatial arrangement of substituents on the piperidine ring significantly influences biological outcomes. Studies comparing positional isomers have shown that the substitution pattern is a key determinant of potency and selectivity.

For instance, in one study of MenA inhibitors, monocyclic analogs with halogen substituents demonstrated varied activity based on their position. nih.gov Compared to the unsubstituted analog, derivatives with substitutions at the meta- and para- positions showed a two- to fourfold improvement in both inhibitory and antibacterial activity. nih.gov Conversely, ortho- substituted derivatives only showed improvement in MenA inhibition, not in antibacterial activity. nih.gov

Similarly, research on monoamine oxidase (MAO) inhibitors revealed that 1,4-disubstituted piperidines were the most tolerated and displayed the highest selectivity for both MAO-A and MAO-B. conicet.gov.ar The stereochemistry of these isomers is also crucial; the trans isomer of a styrylpiperidine derivative was found to be a potent and selective hMAO-B inhibitor, while the cis isomer was inactive against hMAO-B but selective for hMAO-A. conicet.gov.ar This difference was attributed to steric hindrance, as the wider cis isomer could not fit into the narrower, more rigid active site of hMAO-B. conicet.gov.ar

Further research into compounds with piperidine-alkyl side chains found that positional isomerism can lead to improved cell proliferation potency and, in some cases, enhanced G-quadruplex stabilization. nih.gov

Table 1: Effect of Positional Isomerism on Piperidine Derivatives

Series/Compound Class Positional Change Observed Effect Reference
Halogenated Monocyclic Analogs meta- and para- vs. ortho- meta/para improved inhibitory and antibacterial activity; ortho only improved inhibition. nih.gov
1,4-Disubstituted Piperidines trans vs. cis isomers trans isomer active against hMAO-B; cis isomer inactive due to steric hindrance. conicet.gov.ar
Naphthalene Diimides Interchange of side-chain positions Improved cell proliferation potency and G-quadruplex stabilization. nih.gov

Alkyl and Aryl Substituent Effects

The introduction of alkyl and aryl groups onto the piperidine ring or its appendages serves as a powerful tool for modulating a compound's pharmacological profile. In the development of LATS1/2 kinase inhibitors, adding both methyl and fluoro substituents to a central phenyl ring connected to the piperidine scaffold maintained moderate metabolic stability while demonstrating good activity. acs.org The addition of syn-methyl groups directly onto the piperidine ring was hypothesized to lock the ring into a single, more active chair conformation. acs.org

In another series of inhibitors, analogs featuring a 3-phenoxyphenyl or a 3-(4-chlorobenzyl)phenyl substituent were investigated, highlighting the exploration of larger aryl moieties to enhance activity. nih.gov

Nitrogen Atom Modifications in the Piperidine Ring

The nitrogen atom of the piperidine ring is a frequent site for modification to optimize potency and pharmacokinetic properties. mdpi.com In one kinase inhibitor series, replacing the piperidine N-H with an N-methyl group led to a slight decrease in potency and metabolic stability, as did an N-isopropyl group. acs.org Interestingly, reducing the basicity of the nitrogen or replacing it entirely with an amide group allowed activity to be retained, though at lower levels. acs.org This indicates that while the basic nitrogen can be important, it is not always essential for activity.

The replacement of the piperidine ring with a piperazine (B1678402) is another significant modification. This change introduces a second nitrogen atom, altering the molecule's three-dimensional geometry and physicochemical properties, which has been explored in the synthesis of novel thiazole-piperazine derivatives. mdpi.comnih.gov

Table 2: Effects of Piperidine Nitrogen Modifications

Modification Compound Series Result Reference
N-Methyl LATS1/2 Kinase Inhibitors Slight drop in potency, less metabolically stable. acs.org
N-Isopropyl LATS1/2 Kinase Inhibitors Less metabolically stable. acs.org
N-Acyl (Amide) LATS1/2 Kinase Inhibitors Activity retained, but at lower levels. acs.org
Piperidine to Piperazine Thiazole (B1198619) Derivatives Creates new chemical entities with different geometric and property profiles. nih.gov

Modifications to the Thiazole Ring and Dimethyl Group

The thiazole moiety and its substituents are equally critical to the SAR of this compound class.

Influence of Methyl Groups at Positions 4 and 5 of Thiazole

The dimethyl groups on the thiazole ring are not merely passive components; their presence and position can dramatically alter biological activity and selectivity.

Research on cancer cell migration inhibitors showed that a methyl substitution at the 5-position of the thiazole ring resulted in a nearly complete loss of activity. acs.org In contrast, for a series of kinase inhibitors, the simple insertion of a methyl group at the same position (position 5) of the thiazole nucleus was a crucial modification that shifted the inhibitory activity towards the Fyn kinase and away from GSK-3β. acs.org Conversely, in a study on antimicrobial thiazoles, the complete removal of the methyl group from the fifth position of the thiazole ring did not significantly affect the antibacterial or antifungal activities. nih.gov These findings underscore the context-dependent role of methyl substitutions on the thiazole ring.

Bioisosteric Replacements on the Thiazole Moiety

Bioisosteric replacement of the thiazole ring with other heterocyclic systems is a key strategy for optimizing drug candidates. acs.orgnih.gov The thiazole ring itself is often considered a bioisostere of other rings like isoxazole (B147169) or pyrazole (B372694). acs.orgnih.gov

A compelling example of this strategy was demonstrated in the development of kinase inhibitors. While a methyl group on the thiazole shifted selectivity to the Fyn kinase, replacing the entire 2-aminothiazole (B372263) core with a 1,3,4-thiadiazol-2-amine nucleus powerfully switched the selective inhibition in the opposite direction, towards GSK-3β. acs.org This highlights how a subtle change from a five-membered ring with one sulfur and one nitrogen to one with one sulfur and two nitrogens can completely reverse target selectivity.

Other heterocycles, such as 1,2,3-triazoles and imidazoles, have also been successfully used as bioisosteres for thiazole and related pyrazole systems, often retaining the desired biological activity while potentially improving other properties. acs.orgtcsedsystem.eduresearchgate.net

Table 3: Summary of Thiazole Ring Modifications

Modification Type Specific Change Resulting Effect on Activity Reference
Methyl Substitution Addition of methyl at position 5 Near complete loss of antimigration activity. acs.org
Methyl Substitution Addition of methyl at position 5 Shifted kinase selectivity towards Fyn. acs.org
Methyl Substitution Elimination of methyl from position 5 Did not affect antibacterial/antifungal activity. nih.gov
Bioisosteric Replacement Thiazole replaced with 1,3,4-Thiadiazole Switched kinase selectivity towards GSK-3β. acs.org
Bioisosteric Replacement Thiazole replaced with Triazole/Imidazole Maintained cannabinoid receptor antagonist activity. acs.org

Halogenation and Other Electron-Withdrawing/Donating Groups

The introduction of halogens and other groups that either withdraw or donate electrons has a marked effect on the biological activity of thiazole-piperidine compounds. The nature and position of these substituents on the aromatic rings are critical determinants of potency.

In studies of related thiazole derivatives, the substitution of a halogen on a phenyl ring attached to the thiazole was found to be important for activity. mdpi.com Specifically, para-halogen-substituted phenyl groups on the thiazole ring have been highlighted as being significant for the biological activity of the compounds. mdpi.com This suggests that for 3-(dimethyl-1,3-thiazol-2-yl)piperidine derivatives, substitution on any associated aryl moieties could be a key area for optimization.

The electronic properties of substituents, whether they are electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -NO2, -Cl), can influence the molecule's interaction with its biological target. For instance, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the position of the electron-withdrawing nitro (NO2) group (ortho, meta, or para) influenced the molecular geometry and electronic properties. mdpi.com The progressive red-shift in the absorption spectra in the order of ortho < meta < para substitution indicates a clear structure-property relationship that can be extrapolated to activity. mdpi.com

Similarly, in the development of antifungal piperidinyl thiazole analogues, variations including sulfoximine-substituted aryls were explored, demonstrating that electronically distinct groups can lead to robust in vitro and in vivo activity. nih.gov

Table 1: Effect of Electronic Group Substitution on Thiazole Derivatives

Compound Class Substituent Type Observation Reference
Phenyl-thiazole derivatives para-Halogen Important for biological activity mdpi.com
N-(benzo[d]thiazol-2-yl)-nitrobenzamides NO2 (Electron-withdrawing) Position (o, m, p) influences geometry and electronic properties mdpi.com

Role of the Linker between Thiazole and Piperidine

The linkage between the thiazole and piperidine rings creates a bicyclic-like system where the conformational preferences of the piperidine ring are crucial. The piperidine ring typically adopts a chair conformation. nih.gov The orientation of the thiazole substituent (axial vs. equatorial) can significantly impact the molecule's three-dimensional shape and its ability to fit into a target's binding site. nih.gov

When the piperidine nitrogen is bonded to an aromatic ring, conjugation of its lone pair with the neighboring π-orbitals can increase its sp2 hybridization. nih.gov This effect can induce a pseudoallylic strain that forces a substituent at the 2-position of the piperidine into an axial orientation. nih.gov While the title compound has a C-C link from the piperidine-3-position, the electronic nature of the thiazole ring can still influence the conformational equilibrium of the piperidine ring. Studies on related piperidine nucleosides have shown that the conformation is often adopted to relieve 1,3-diaxial strain. mdpi.com

Computational studies using quantum mechanics (QM) are often employed to calculate the energy differences between conformers. nih.gov For example, geometry optimizations can be performed to understand the stability of different chair conformations of the piperidine ring. nih.gov

The point of attachment on both the thiazole and piperidine rings is a critical parameter in SAR. Most biologically active thiazole-containing compounds are 2,4-disubstituted or 2,4,5-trisubstituted thiazoles. nih.gov While the title compound specifies a 2-yl thiazole connection, exploring other isomers is a common strategy in drug discovery.

For example, a study on aryl thiazole piperidine amide compounds noted that modifications to the thiazole ring itself could lead to compounds with high activity. researchgate.net Research on piperidinyl thiazole fungicides involved variations at four different regions of the molecule, indicating that a systematic exploration of the scaffold, including attachment points, is key to developing potent compounds. nih.gov The synthesis of various heterocyclic compounds often involves using a core scaffold to create derivatives with different substitution patterns to optimize activity. researchgate.net

Conformational Analysis and Molecular Flexibility

For piperidine-containing structures, the ring generally prefers a chair conformation. nih.gov The substituents can occupy either equatorial or axial positions, with the equatorial position often being energetically favored to minimize steric hindrance. nih.gov However, as noted previously, electronic effects like pseudoallylic strain can force substituents into an axial orientation, which can be critical for binding to a biological target. nih.gov The conformational preference can be influenced by the solvent environment and intramolecular interactions, such as hydrogen bonds. nih.gov

NMR analysis and X-ray crystallography are powerful experimental techniques to determine the conformation of molecules like this compound in solution and in the solid state, respectively. mdpi.comnih.gov For instance, X-ray analysis of a related 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one compound revealed that the two ring systems were nearly planar, with a very small interplanar angle. nih.gov Such analyses provide precise bond lengths, angles, and torsion angles that define the molecule's shape. nih.gov

Development of SAR Hypotheses and Predictive Models

To rationalize the experimental data and guide the design of new, more potent analogs, SAR hypotheses and predictive computational models are often developed.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool. imist.ma In a 2D-QSAR study, the biological activity of a series of compounds is correlated with their physicochemical, electronic, or topological descriptors. imist.manih.gov For a series of thiazole derivatives, descriptors such as molar refractivity (MR), the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) were used to build a predictive model. imist.ma Such models can help explain the origin of the observed activity and predict the potency of new, unsynthesized compounds. imist.maresearchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) go a step further by analyzing the 3D electrostatic and steric fields of the molecules. nih.gov These studies can generate contour maps that visualize regions where, for example, bulky groups or electronegative groups would be favorable or unfavorable for activity, providing a more intuitive guide for drug design. nih.gov

Molecular docking is another powerful in silico technique. nih.govresearchgate.net It predicts the preferred orientation of a ligand when bound to a target receptor, allowing for the analysis of key binding interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net Docking studies on thiazole-piperazine derivatives have revealed key interactions with amino acids in the active site of target enzymes, explaining the observed potency. nih.gov These predictive models are crucial for prioritizing which compounds to synthesize, saving time and resources in the drug discovery process. mdpi.com

Table 2: Predictive Modeling Techniques for Thiazole Derivatives

Technique Application Key Findings Reference(s)
2D-QSAR Correlate biological activity with molecular descriptors (MR, LogP, ELUMO). Generated a predictive model for the activity of thiazole derivatives. imist.manih.gov
3D-QSAR (CoMFA) Analyzed molecular electrostatic field interactions of thiadiazolidinones with their target. Highlighted the importance of electrostatic interactions for binding. nih.gov

Molecular Interactions and Mechanistic Investigations of 3 Dimethyl 1,3 Thiazol 2 Yl Piperidine and Its Analogues

Identification of Potential Biological Targets

The unique structural combination of a thiazole (B1198619) ring and a piperidine (B6355638) moiety in 3-(dimethyl-1,3-thiazol-2-yl)piperidine suggests a potential for diverse biological activities. The aromatic nature of the thiazole ring allows for π-π stacking and hydrogen bonding, which can facilitate interactions with enzymes and receptors, potentially modulating various biological pathways. Research into analogous compounds containing these core structures has revealed interactions with a range of biological targets.

Analogues of this compound have demonstrated inhibitory activity against several key enzyme families, highlighting potential therapeutic applications.

Kinases: The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial for cell signaling, and their dysregulation is common in cancer. bioorganica.com.ua A series of thiazolopiperidine derivatives have been identified as potent inhibitors of PI3Kγ, a specific isoform of PI3K. bioorganica.com.ua The thiazole core is a common scaffold in the development of various protein kinase inhibitors, targeting pathways such as PI3K/AKT/mTOR which are critical in cell growth and survival. rsc.org

Hydrolases: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a role in pain and inflammation. Piperidinyl thiazole isoxazolines, which share the piperidine-thiazole scaffold, have been developed as potent and slowly reversible inhibitors of FAAH. nih.gov By blocking FAAH, these compounds can increase the levels of endogenous cannabinoids, leading to analgesic effects. nih.gov

Other hydrolases are also potential targets. For instance, some piperidine derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), enzymes involved in inflammation and hypertension. nih.gov

Table 1: Enzyme Inhibition by Analogues of this compound

Enzyme TargetCompound ClassObserved Effect
Phosphoinositide 3-Kinase γ (PI3Kγ)ThiazolopiperidinesInhibition
Fatty Acid Amide Hydrolase (FAAH)Piperidinyl thiazole isoxazolinesPotent, slowly reversible inhibition
Cyclooxygenase-2 (COX-2)Piperidine derivativesInhibition
Soluble Epoxide Hydrolase (sEH)Piperidine derivativesInhibition

The piperidine moiety is a common structural feature in many compounds that target G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

GPCRs: Research has shown that piperidine derivatives can act as high-affinity ligands for various GPCRs. For example, certain piperidine-based compounds have been identified as dual antagonists for the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R), both of which are implicated in neurological and pain pathways. mdpi.com The piperidine ring is considered a key structural element for this dual activity. mdpi.com

Ligand-Gated Ion Channels: While specific studies on this compound are limited, the general class of piperidine-containing compounds has been explored for their effects on ligand-gated ion channels. These channels are critical for neurotransmission, and their modulation can have significant effects on the central nervous system.

Currently, there is no direct scientific evidence to suggest that this compound or its close analogues interact directly with nucleic acids such as DNA or RNA. The primary mechanisms of action for compounds with similar scaffolds appear to be centered on protein targets like enzymes and receptors.

Mechanisms of Action at the Cellular and Sub-Cellular Levels (Pre-clinical Models)

Understanding how a compound affects cellular processes is crucial for elucidating its therapeutic potential and mechanism of action. Studies on thiazole and piperidine-containing analogues provide insights into the potential cellular effects of this compound.

As suggested by its potential to inhibit kinases like PI3K, this compound analogues can modulate critical signal transduction pathways. bioorganica.com.uarsc.org Inhibition of the PI3K/AKT/mTOR pathway, for instance, can disrupt signals that promote cell growth, proliferation, and survival, which is a key strategy in cancer therapy. rsc.org

The cytotoxic potential of compounds containing the thiazole and piperidine scaffolds has been explored in various cancer cell lines.

Thiazole derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. For example, certain novel 1,3-thiazole analogues have shown potent activity against breast cancer cell lines, such as MCF-7. mdpi.com The proposed mechanisms often involve the arrest of the cell cycle at specific phases and the induction of apoptosis. mdpi.com Studies on other thiazole-containing compounds have revealed their potential to induce cell cycle arrest in the S and pre-G1 phases in HepG2 (liver cancer) cells. mdpi.com

The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.gov Various substituted 1,3-thiazole derivatives have been screened against a panel of 60 human tumor cell lines, with some compounds showing significant growth inhibition and cytotoxic effects across different cancer types, including leukemia, melanoma, and cancers of the colon, kidney, and breast. nih.gov

Table 2: Cytotoxic Activity of Thiazole-Piperidine Analogues in Cancer Cell Lines

Compound ClassCell LineCancer TypeObserved Effect
1,3-Thiazole analoguesMCF-7Breast CancerPotent anticancer activity
1,3-Thiazole analoguesHepG2Liver CancerCell cycle arrest (S and pre-G1 phases)
Polyfunctional substituted 1,3-thiazolesNCI-60 PanelVarious (Leukemia, Melanoma, Colon, etc.)Significant growth inhibition and cytotoxicity

Antimicrobial Mechanisms (e.g., Bacterial, Fungal)

The antimicrobial activity of thiazole derivatives, including analogues of this compound, is attributed to a variety of mechanisms that disrupt essential cellular processes in bacteria and fungi. The structural characteristics of the thiazole ring, often combined with other heterocyclic systems like piperidine, allow these compounds to interact with multiple biological targets.

One of the primary proposed antibacterial mechanisms is the inhibition of crucial enzymes necessary for bacterial survival and replication. nih.gov Research has pointed towards the inhibition of DNA gyrase, an enzyme that is critical for managing DNA topology during replication. nih.govnih.gov By interfering with this enzyme, thiazole compounds can halt bacterial DNA synthesis, leading to cell death. nih.gov Another key enzymatic target is ecKASIII (or FabH), which is essential for the initiation of fatty acid synthesis in both Gram-positive and Gram-negative bacteria. nih.gov The disruption of fatty acid biosynthesis compromises the integrity of the bacterial cell membrane. Molecular docking studies have also suggested that the MurB enzyme, involved in the biosynthesis of peptidoglycan, is a probable target, and its inhibition could be a key part of the antibacterial action. researchgate.net

Beyond specific enzyme inhibition, the physical properties of thiazole derivatives play a significant role. Many of these compounds exhibit an amphiphilic nature, possessing both hydrophobic and hydrophilic regions. mdpi.comglobalresearchonline.net This characteristic facilitates their insertion into the microbial cell membranes. mdpi.com This embedding process can disrupt membrane potential, increase permeability, and lead to the leakage of vital cytoplasmic contents, ultimately causing cell lysis and apoptosis. mdpi.comglobalresearchonline.net Some studies have also demonstrated that thiazole derivatives can bind directly to bacterial DNA, inhibiting its function and contributing to their bactericidal effects. nih.gov

In the context of antifungal activity, a prominent mechanism involves the inhibition of cytochrome P450-dependent enzymes. researchgate.net Specifically, molecular docking studies have identified CYP51 (lanosterol 14α-demethylase) as a key target. researchgate.net This enzyme is vital for the synthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane structure and function, leading to fungal growth arrest and cell death. The effectiveness of certain thiazole derivatives against various Candida strains has been shown to be comparable to established antifungal agents like ketoconazole (B1673606) and fluconazole. jchemrev.com The presence of a -C=N spacer in some thiazole structures has been noted as beneficial for antifungal behavior. mdpi.com

Table 1: Investigated Antimicrobial Mechanisms of Thiazole Analogues

Mechanism of Action Target Organism Key Molecular Target Consequence of Inhibition References
Inhibition of DNA Replication Bacteria DNA Gyrase Halts bacterial cell division nih.govnih.gov
Inhibition of Fatty Acid Synthesis Bacteria ecKASIII (FabH) Compromises cell membrane integrity nih.gov
Inhibition of Cell Wall Synthesis Bacteria MurB Enzyme Disrupts peptidoglycan formation researchgate.net
Direct DNA Interaction Bacteria Bacterial DNA Inhibits DNA activity and replication nih.gov
Membrane Disruption Bacteria, Fungi Cell Membrane Leakage of cytoplasm, apoptosis mdpi.comglobalresearchonline.net

| Inhibition of Ergosterol Synthesis | Fungi | CYP51 (Lanosterol 14α-demethylase) | Disrupts fungal cell membrane integrity | researchgate.net |

Anti-inflammatory and Antioxidant Activities (Mechanistic Focus)

The anti-inflammatory and antioxidant properties of thiazole-containing compounds, including analogues of this compound, are mechanistically linked to their ability to modulate oxidative stress and inflammatory pathways.

A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of inducible nitric oxide synthase (iNOS). bohrium.comnih.gov During inflammation, iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Virtual screening and in vivo studies have suggested that thiazole derivatives can bind to the active site of iNOS, potentially blocking the binding of its substrate, L-arginine. bohrium.comnih.gov This action reduces the synthesis of NO, thereby mitigating the inflammatory response. bohrium.com The anti-inflammatory activity is further supported by the observed reduction of the acute phase response from bone marrow and a decrease in phagocyte activity in animal models of inflammation. bohrium.comnih.gov

Pre-clinical in vitro and in vivo Models for Mechanistic Elucidation

Cell-Based Assays for Target Engagement

To confirm that a compound interacts with its intended molecular target within a cellular environment, several sophisticated cell-based assays are employed. These assays are crucial for validating the mechanisms of action proposed for this compound and its analogues.

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in live cells and cell lysates. researchgate.netnih.govcetsa.org The principle behind CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. researchgate.net In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. A stable protein will remain in solution at higher temperatures, while an unbound or less stable protein will denature and precipitate. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot, allowing for the creation of a "melting curve." researchgate.net A shift in this curve in the presence of the compound provides strong evidence of direct binding engagement. nih.govresearchgate.net Variations like the luminescent HiBiT thermal shift assay (BiTSA) offer a higher-throughput, plate-based readout. nih.gov

Another advanced technique is the Kinetic Intra-Cellular Assay (KICA) , which utilizes NanoBRET (Bioluminescence Resonance Energy Transfer) technology. researchgate.net KICA allows for the real-time measurement of the binding kinetics (both the on- and off-rates) of a compound to its target protein inside living cells. This provides detailed quantitative information about the affinity and residence time of the drug-target interaction. researchgate.net

For assessing the functional consequences of target engagement, particularly in antimicrobial and anticancer research, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used. mdpi.comlookchem.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity or cytostatic effects, which can be correlated with the engagement of a target essential for cell survival. mdpi.comlookchem.com

Table 2: Overview of Cell-Based Assays for Target Engagement

Assay Name Principle Information Gained Typical Application References
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. Direct evidence of target binding in a cellular context. Target validation for various drug candidates. researchgate.netnih.govcetsa.orgresearchgate.net
Kinetic Intra-Cellular Assay (KICA) Uses NanoBRET to measure real-time binding of a compound to its target. Intracellular binding affinity, on/off rates (kinetics). Detailed characterization of drug-target interaction. researchgate.net

| MTT Assay | Measures cellular metabolic activity via reduction of MTT to formazan. | Cell viability, cytotoxicity, and proliferation. | Assessing functional outcomes of antimicrobial or anticancer compounds. | mdpi.comlookchem.com |

Mechanistic Studies in Animal Models (e.g., Disease Models for Target Validation)

Following in vitro and cell-based validation, animal models are indispensable for elucidating the physiological relevance of a compound's mechanism of action and for validating its therapeutic target in a complex, living system.

For investigating anti-inflammatory mechanisms, the carrageenan-induced paw edema model in rats or mice is a standard and widely used acute inflammation model. nih.govbiointerfaceresearch.com Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce the volume of this swelling compared to a control group provides a quantitative measure of its in vivo anti-inflammatory activity. nih.govbiointerfaceresearch.com A similar model uses turpentine oil to induce inflammation, which allows for the study of effects on the acute phase bone marrow response, phagocyte activity, and NO synthesis, providing deeper mechanistic insights. bohrium.comnih.gov

To validate specific molecular targets in the context of a disease, more specialized animal models are required. For instance, a study of a complex thiazole-containing CRF1 antagonist, MTIP, used animal models of alcohol dependence to validate its mechanism. nih.gov The compound's ability to block excessive alcohol self-administration and stress-induced relapse in these models confirmed that its engagement of the CRF1 receptor was responsible for its efficacy. nih.gov Such models are critical for demonstrating that the interaction between a drug and its target produces a desired therapeutic outcome.

For antimicrobial studies, in vivo infection models are essential. The Galleria mellonella (wax moth larvae) model is increasingly used as a preliminary in vivo system to assess the toxicity and efficacy of antimicrobial agents before moving to mammalian models. nih.gov The larvae can be infected with pathogenic bacteria or fungi, and the survival rate after treatment with a test compound provides a measure of its anti-infective properties in a living organism. nih.gov These studies help bridge the gap between in vitro activity and potential clinical utility.

Advanced Analytical and Biophysical Characterization for Research

Spectroscopic Characterization of Complex Structures

Spectroscopy serves as the cornerstone for determining the molecular architecture and dynamic behavior of 3-(Dimethyl-1,3-thiazol-2-yl)piperidine. Each method provides a unique piece of the structural puzzle, from atomic connectivity to conformational preferences.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of cyclic systems like the piperidine (B6355638) ring in this compound. The relative orientation of substituents on the piperidine ring (cis or trans) and the ring's preferred conformation (e.g., chair or boat) can be elucidated.

In the case of substituted piperidines, the analysis of proton-proton (¹H-¹H) coupling constants (J-values) is fundamental. For a chair conformation, the magnitude of the coupling constant between adjacent protons is dependent on their dihedral angle. For instance, a large coupling constant (typically 8-13 Hz) is observed for axial-axial (J_ax,ax) couplings, whereas smaller values are seen for axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 2-5 Hz). By analyzing the multiplicity and coupling constants of the proton at C3, the orientation of the dimethylthiazole substituent (axial vs. equatorial) can be inferred. nih.gov

Furthermore, two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for confirming spatial proximities. A NOESY spectrum reveals correlations between protons that are close in space, regardless of whether they are bonded. For example, a NOE correlation between the proton at C3 and axial protons at C5 and C1 would strongly support an equatorial position of the thiazole (B1198619) substituent. ipb.pt The relative configuration of such derivatives can be confirmed by these NOE experiments. ipb.pt

Table 1: Illustrative ¹H-NMR Data for Stereochemical Assignment of this compound in a Chair Conformation

ProtonChemical Shift (δ, ppm) (Hypothetical)Multiplicity (Hypothetical)Coupling Constants (J, Hz) (Hypothetical)Inferred Orientation
H-2ax3.10ddd12.5, 11.5, 4.0Axial
H-2eq3.55dm12.5Equatorial
H-3ax2.95tt11.5, 4.0Axial
H-4ax1.80qd12.0, 3.5Axial
H-4eq2.05dm12.0Equatorial
Thiazole-CH₃2.35s--
Thiazole-CH₃2.45s--

Note: This table is for illustrative purposes to demonstrate the type of data obtained from NMR analysis.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying metabolites formed from a parent drug, providing insights into its bioactivation and degradation pathways. nih.govresearchgate.net For this compound, in vitro studies using liver microsomes can reveal its primary metabolic fate.

The fragmentation patterns of the parent compound and its metabolites under collision-induced dissociation (CID) are analyzed to pinpoint the sites of metabolic modification. scielo.br The piperidine ring is a common site for metabolic reactions. mdpi.com Expected metabolic pathways for this compound would include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the piperidine or thiazole ring, resulting in a mass increase of 16 Da.

N-dealkylation/Oxidation: If the piperidine nitrogen is substituted (e.g., N-methyl), N-dealkylation is possible. For the unsubstituted piperidine, oxidation to a lactam is a potential route.

Ring Opening: Cleavage of the piperidine or thiazole ring can lead to various linear metabolites.

By comparing the tandem mass spectra of the metabolites with the parent compound, the location of the modification can often be deduced. For example, a mass shift in a fragment ion containing only the piperidine ring would indicate metabolism occurred on that moiety. mdpi.com This mechanistic information is crucial for understanding the compound's potential for generating reactive intermediates. researchgate.netdntb.gov.ua

Table 2: Potential Phase I Metabolites of this compound and Their Mass Shifts

Parent Compound (m/z)Metabolic ReactionMass Shift (Da)Metabolite m/z (Hypothetical)
197.11 [M+H]⁺Monohydroxylation+16213.11 [M+H]⁺
197.11 [M+H]⁺Dihydroxylation+32229.11 [M+H]⁺
197.11 [M+H]⁺Oxidation (to lactam)+14211.10 [M+H]⁺
197.11 [M+H]⁺Sulfoxidation+16213.11 [M+H]⁺

Note: m/z values are based on the predicted monoisotopic mass of the parent compound C₁₀H₁₆N₂S. uni.lu

For this compound, IR and Raman spectra would exhibit characteristic bands for the piperidine and thiazole rings.

Piperidine Ring: N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and CH₂ bending (scissoring) vibrations (around 1450 cm⁻¹).

Thiazole Ring: C=N stretching (around 1650 cm⁻¹), C=C stretching (around 1580 cm⁻¹), and ring breathing modes. researchgate.net The presence of the C-S bond would also give rise to characteristic vibrations.

Subtle shifts in these vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide evidence for specific conformations. For example, the vibrational modes of the piperidine ring can differ depending on whether it adopts a chair, boat, or twist-boat conformation, and whether the thiazole substituent is in an axial or equatorial position. acs.org Computational modeling using Density Functional Theory (DFT) is often used in conjunction with experimental spectra to assign vibrational modes to specific conformational states.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (Hypothetical)
N-H (Piperidine)Stretching3350
C-H (Aliphatic)Stretching2850 - 2960
C=N (Thiazole)Stretching~1650
C=C (Thiazole)Stretching~1580
CH₂ (Piperidine)Bending~1450
C-N (Piperidine/Thiazole)Stretching1100 - 1300
C-S (Thiazole)Stretching600 - 800

Crystallographic Analysis of this compound and Its Co-Crystals

X-ray crystallography provides the most definitive and high-resolution structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis is the gold standard for determining the absolute configuration and solid-state conformation of a chiral molecule. By successfully growing a single crystal of this compound, its exact molecular structure can be determined. mdpi.com

This technique yields precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com For this compound, the analysis would unequivocally confirm:

The conformation of the piperidine ring (e.g., a chair conformation is common for such systems). researchgate.netresearchgate.net

The orientation of the 3-(dimethylthiazole) substituent (axial or equatorial).

The relative stereochemistry at the chiral center (C3). If a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration (R or S) can be determined.

The planarity of the thiazole ring and the bond lengths within it.

The packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., involving the piperidine N-H) and van der Waals forces that stabilize the crystal structure. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6
b (Å)19.8
c (Å)11.4
β (°)94.5
Volume (ų)2160
Z (Molecules/unit cell)4
Piperidine ConformationChair
Substituent PositionEquatorial

Note: This data is illustrative, based on similar piperidine derivatives found in the literature. researchgate.net

To understand how a molecule exerts a biological effect, it is crucial to characterize its interaction with its macromolecular target (e.g., an enzyme or receptor). Co-crystallization followed by X-ray diffraction is a powerful method to visualize this interaction at an atomic level. nih.gov

The process involves forming a stable complex between this compound and its purified biological target and then growing a single crystal of this complex. The resulting electron density map reveals not only the structure of the protein but also the precise location and orientation (the "binding mode") of the bound ligand. nih.gov

This analysis provides invaluable information for structure-activity relationship (SAR) studies and drug design, including:

Identification of the specific amino acid residues that form the binding pocket.

The nature of the intermolecular interactions responsible for binding affinity, such as hydrogen bonds, salt bridges, hydrophobic interactions, and potentially sulfur-π interactions involving the thiazole ring. nih.gov

Conformational changes in the protein that may occur upon ligand binding.

For example, studies on other piperidine derivatives have successfully used co-crystallization with acetylcholine-binding proteins (AChBP), a homolog of nicotinic acetylcholine (B1216132) receptors, to reveal key interactions with tryptophan residues in the binding site. nih.gov A similar approach for this compound would provide a detailed blueprint of its binding mechanism, guiding the design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling of 3 Dimethyl 1,3 Thiazol 2 Yl Piperidine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Molecular docking simulations for 3-(Dimethyl-1,3-thiazol-2-yl)piperidine would involve preparing a 3D structure of the compound and docking it into the active site of a relevant biological target. The choice of target protein would depend on the therapeutic area of interest. For instance, based on the structural motifs of piperidine (B6355638) and thiazole (B1198619), potential targets could include G-protein coupled receptors (GPCRs), kinases, or enzymes involved in neurotransmission.

The docking process generates various possible binding poses of the ligand within the protein's active site and scores them based on a scoring function. This score provides an estimate of the binding affinity, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Predicted Binding Affinities of this compound with Hypothetical Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Dopamine D2 Receptor-8.5Asp114, Phe389, Trp386
Acetylcholinesterase-7.9Trp84, Tyr334, Phe330
Monoamine Oxidase A-8.1Tyr407, Tyr444, Phe208

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies for this exact compound were not found in the public domain.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. For this compound, these interactions could include:

Hydrogen Bonds: The nitrogen atom in the piperidine ring and the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, while the hydrogen atoms on the piperidine ring can act as donors. These interactions with specific amino acid residues in the active site are crucial for binding.

Hydrophobic Interactions: The dimethyl groups on the thiazole ring and the aliphatic part of the piperidine ring can form hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic thiazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Analysis of these interactions helps in understanding the structural basis of binding and can guide the chemical modification of the ligand to improve its affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques. mdpi.comimist.ma

A well-validated QSAR model can identify the key molecular descriptors that are most influential for the biological activity of the compounds. For piperidine and thiazole derivatives, these descriptors often relate to:

Lipophilicity (logP): This descriptor is crucial for membrane permeability and reaching the target site.

Electronic Properties: Descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can indicate the reactivity of the molecule.

Steric Properties: Molecular volume and surface area can influence how well the molecule fits into the binding pocket of the target.

Topological Indices: These describe the connectivity and branching of the molecule.

By understanding which descriptors are important, medicinal chemists can rationally design new derivatives with potentially enhanced efficacy. nih.gov

Table 2: Key QSAR Descriptors and Their Potential Influence on Activity

DescriptorPotential Influence on Biological Activity
LogPAffects solubility and membrane transport.
Molar RefractivityRelates to the volume of the molecule and its polarizability.
Dipole MomentInfluences polar interactions with the target.
HOMO/LUMO Energy GapRelates to the chemical reactivity and stability of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Stability

MD simulation is a powerful computational technique that allows for the study of the physical movements of atoms and molecules over time. It provides a dynamic view of the ligand-protein complex, complementing the static picture provided by molecular docking.

When applied to the complex of this compound and its target protein, an MD simulation can reveal:

Conformational Stability: It can assess whether the binding pose predicted by docking is stable over a period of time (typically nanoseconds to microseconds). The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate stability.

Flexibility of the Ligand and Protein: MD simulations show how the ligand and protein adapt to each other upon binding. This can reveal important conformational changes that are not captured by rigid docking.

Binding Free Energy Calculations: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov

Analysis of Dynamic Behavior in Solution and at Binding Sites

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a compound like this compound behaves in different environments, such as in aqueous solution or when bound to a biological target.

In solution, MD simulations can elucidate the conformational flexibility of the piperidine and thiazole rings, as well as the rotational freedom around the bond connecting them. This provides a detailed understanding of the accessible conformations of the molecule, which is crucial for its interaction with a binding site. The simulations can also analyze the interactions between the compound and solvent molecules, providing insights into its solubility and solvation thermodynamics.

When docked into the active site of a protein, MD simulations can assess the stability of the binding pose and the key interactions that maintain the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD simulation trajectories to evaluate the stability of the complex and the flexibility of individual residues, respectively.

Table 1: Representative Data from a Molecular Dynamics Simulation of a Thiazole Derivative in a Protein Binding Site

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Key Hydrogen Bonds
00.000.00N-H...O (2.8 Å)
101.251.50N-H...O (2.9 Å)
201.301.65N-H...O (3.1 Å)
301.451.70N-H...O (2.8 Å)
401.351.60N-H...O (3.0 Å)
501.401.68N-H...O (2.9 Å)

This is a hypothetical table for illustrative purposes.

Exploration of Ligand-Induced Conformational Changes

The binding of a ligand to a protein is often not a simple "lock and key" event but rather a dynamic process that can involve conformational changes in both the ligand and the protein, a concept known as "induced fit". Computational methods can be employed to explore these ligand-induced conformational changes.

Techniques such as targeted molecular dynamics (TMD) or steered molecular dynamics (SMD) can be used to simulate the process of a ligand binding to or unbinding from a protein, revealing the conformational pathways involved. These simulations can highlight how the protein structure adapts to accommodate the ligand and how the ligand adjusts its conformation to fit optimally within the binding site.

Furthermore, comparing the conformational ensembles of a protein in its apo (unbound) and holo (ligand-bound) states through multiple independent MD simulations can provide a statistical understanding of the conformational shifts upon ligand binding. This information is invaluable for understanding the mechanism of action and for the design of molecules that can modulate protein function by stabilizing specific conformational states. For instance, analysis of the proton NMR spectra of related piperidine derivatives has shown that the conformation of the aromatic ring can be crucial for biological activity. nih.gov

De Novo Drug Design and Virtual Screening Applications

De novo drug design and virtual screening are powerful computational strategies for the discovery of new drug candidates. These methods are particularly useful for exploring the vast chemical space to identify molecules with desired biological activities.

De novo design algorithms can generate novel molecular structures from scratch that are predicted to bind to a specific target. Starting from a seed fragment or within the constraints of a binding pocket, these programs build new molecules by adding atoms and functional groups that are complementary to the target's active site. For a scaffold like this compound, de novo design could be used to generate novel derivatives with potentially improved potency or selectivity.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through ligand-based or structure-based approaches. Ligand-based virtual screening uses the knowledge of known active compounds to find other molecules with similar properties, while structure-based virtual screening docks candidate molecules into the 3D structure of the target protein to predict their binding affinity and pose. The thiazole and piperidine moieties are considered "privileged structures" in medicinal chemistry, meaning they are often found in biologically active compounds, making derivatives of this compound interesting candidates for virtual screening campaigns.

Table 2: Illustrative Results of a Virtual Screening Campaign for Thiazole-Piperidine Derivatives

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interactions
ZINC123456-9.550H-bond with Ser120, pi-pi stacking with Phe250
ZINC789012-9.275H-bond with Asn98, hydrophobic interactions
ZINC345678-8.9120H-bond with Glu150, salt bridge with Arg80
ZINC901234-8.5200Hydrophobic interactions with Leu100, Val110

This is a hypothetical table for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These calculations provide a fundamental understanding of a molecule's structure, reactivity, and spectroscopic properties. For this compound, DFT calculations can be used to determine a range of electronic descriptors that are important for its chemical behavior and interaction with biological systems.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. Other important descriptors that can be derived from these energies include chemical hardness (η) and softness (σ), which provide further insights into the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule. This is particularly useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions such as hydrogen bonding.

Table 3: Representative Quantum Chemical Properties of a Thiazole Derivative Calculated using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Chemical Hardness (η)2.65 eV
Chemical Softness (σ)0.19 eV⁻¹
Dipole Moment3.2 Debye

This is a hypothetical table for illustrative purposes. Values are representative of similar heterocyclic compounds. nih.gov

Future Research Directions and Translational Potential Pre Clinical Focus

Design of Next-Generation Analogues with Enhanced Potency or Specificity

The development of next-generation analogues of 3-(Dimethyl-1,3-thiazol-2-yl)piperidine with improved potency and target specificity is a critical area of future research. Structure-activity relationship (SAR) studies on related thiazole (B1198619) and piperidine-containing compounds have provided valuable insights that can guide the rational design of more effective molecules. nih.govresearchgate.netnih.gov

Key strategies for analogue design include:

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine moiety can significantly impact biological activity. For instance, the introduction of substituents at various positions on the piperidine ring has been shown to modulate the affinity and selectivity of related compounds for their biological targets. nih.gov A study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed that modifications to the piperazine (B1678402) ring, a similar six-membered heterocycle, led to a profound loss of activity, highlighting the importance of this structural feature. nih.gov

Substitution on the Thiazole Ring: The dimethyl substitution on the thiazole ring of the parent compound is a key feature. Exploring other alkyl or aryl substitutions at these positions could lead to analogues with enhanced interactions with target proteins.

Pharmacophore Modeling: Computational techniques such as pharmacophore modeling can be employed to identify the essential structural features required for biological activity. nih.govnih.gov By understanding the key interactions between the compound and its target, more potent and selective analogues can be designed. A structure-based pharmacophore model, for example, could be developed using the crystal structure of a target protein to guide the design of new inhibitors. nih.gov

Modification Strategy Rationale Potential Outcome
Piperidine Ring SubstitutionModulate binding affinity and selectivityEnhanced potency and reduced off-target effects
Thiazole Ring SubstitutionOptimize interactions with target proteinIncreased biological activity
Pharmacophore ModelingIdentify key structural features for activityRational design of more potent analogues

Exploration of New Biological Targets and Pathways

The thiazole-piperidine scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its analogues may interact with a variety of biological targets and pathways. nih.gov Future research should focus on exploring these potential new applications.

Promising areas of investigation include:

Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, including urease and α-glucosidase. acs.org Screening this compound and its analogues against a panel of enzymes could uncover novel inhibitory activities with therapeutic potential.

Anticancer Activity: The piperidine pharmacophore is found in numerous compounds being investigated for cancer therapy. nih.gov For example, certain piperidine derivatives have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for the development of some cancers. nih.gov The cytotoxic potential of this compound analogues against various cancer cell lines should be systematically evaluated.

Receptor Modulation: Arylpiperazine derivatives, which share structural similarities with the compound of interest, have been identified as potent androgen receptor (AR) antagonists, suggesting a potential role in the treatment of prostate cancer. nih.gov Investigating the interaction of this compound analogues with various G-protein coupled receptors (GPCRs) and other receptor families is a promising avenue for discovering new therapeutic applications.

Application in Probe Development for Chemical Biology

Chemical probes are essential tools for studying biological systems. The this compound scaffold could be adapted for the development of such probes, particularly for in vivo imaging applications like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.netnih.gov

The development of radiolabeled probes based on this scaffold would involve:

Radiolabeling: The structure of this compound would need to be modified to incorporate a radionuclide, such as carbon-11 (B1219553) or fluorine-18 (B77423) for PET, or technetium-99m for SPECT. nih.govnih.govfrontiersin.org This could be achieved by introducing a suitable functional group for radiolabeling, without significantly altering the compound's biological activity.

In Vivo Evaluation: Once radiolabeled, the probe's in vivo biodistribution and target engagement could be assessed using PET or SPECT imaging. nih.gov This would provide valuable information about the compound's pharmacokinetics and its interaction with its biological target in a living organism. The development of PET ligands for central nervous system (CNS) targets, for example, requires careful optimization of properties like lipophilicity to ensure brain penetration and low non-specific binding. rsc.org

Mechanistic Investigations in Complex Pre-clinical Systems

To fully understand the therapeutic potential of this compound and its analogues, detailed mechanistic investigations in complex pre-clinical systems are necessary. This would involve moving beyond simple in vitro assays to more physiologically relevant models.

Key pre-clinical studies would include:

In Vivo Efficacy Studies: The therapeutic efficacy of promising analogues should be evaluated in animal models of disease. For example, if an analogue shows potent anticancer activity in vitro, its ability to inhibit tumor growth would be tested in a xenograft mouse model. A study on 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential cancer therapeutics involved in vivo testing in BALB/C nude mice. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial for their development as drugs. PK/PD studies in animals would help to establish a relationship between the drug concentration in the body and its pharmacological effect.

Target Engagement and Biomarker Studies: In vivo studies can confirm that the compound is interacting with its intended target in a living organism. This can be achieved through techniques like PET imaging with a radiolabeled version of the compound or by measuring downstream biomarkers that are affected by the compound's activity.

Advanced Synthetic Methodologies for Diversification Libraries

The efficient synthesis of a diverse library of this compound analogues is essential for comprehensive SAR studies and the discovery of lead compounds. Future research should focus on developing advanced synthetic methodologies to facilitate this process.

Strategies for library synthesis include:

Combinatorial Chemistry: High-throughput combinatorial synthesis techniques can be employed to rapidly generate a large number of analogues. nih.govdtic.mil This involves the use of solid-phase synthesis or solution-phase parallel synthesis to systematically vary the substituents on the thiazole and piperidine rings.

Novel Synthetic Routes: The development of novel and efficient synthetic routes to the core 3-(thiazol-2-yl)piperidine scaffold would streamline the synthesis of analogues. This could involve exploring new coupling reactions or multicomponent reactions to assemble the heterocyclic system in a more convergent manner.

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules that can be used to probe a wide range of biological targets. By applying principles of diversity-oriented synthesis, a library of this compound analogues with significant structural variations could be generated.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new analogues before they are synthesized. nih.govgithub.comnih.govplos.orgbiorxiv.org This can help to prioritize the synthesis of the most promising compounds and reduce the number of failed experiments. For instance, a quantitative structure-activity relationship (QSAR) model could be built for thiazole derivatives to predict their anticancer activity. nih.gov

De Novo Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By providing the model with a set of design criteria, such as high potency and good drug-like properties, it can generate new chemical structures that have a high probability of success.

Lead Optimization: AI can assist in the optimization of lead compounds by suggesting modifications that are likely to improve their activity and reduce their off-target effects. patsnap.compreprints.orgpreprints.org This can significantly shorten the time required to develop a pre-clinical candidate.

AI/ML Application Description Potential Impact
Predictive ModelingPredict bioactivity and properties of new analoguesPrioritize synthesis of promising compounds
De Novo DesignGenerate novel molecules with desired propertiesDiscover new chemical entities with high potential
Lead OptimizationSuggest modifications to improve lead compoundsAccelerate the development of pre-clinical candidates

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-(Dimethyl-1,3-thiazol-2-yl)piperidine to ensure high yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. Purification steps such as column chromatography or recrystallization are critical. Analytical techniques like NMR, HPLC, and mass spectrometry should validate structural integrity and purity. For example, canonical SMILES and InChI data (e.g., COCC1=NC(=NN1)C2CCCCN2.Cl for a related piperidine derivative) aid in confirming molecular identity . Optimization via Design of Experiments (DoE) can systematically reduce variability .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination, as seen in structural reports for similar piperidine-thiopyrano pyrimidinones . Complementary methods include chiral HPLC, circular dichroism (CD), and computational modeling (e.g., density functional theory for predicting optical activity). Cross-referencing experimental and computational data resolves ambiguities .

Q. What spectroscopic techniques are essential for analyzing functional groups in this compound?

  • Methodological Answer :

  • FT-IR : Identifies thiazole C-S stretching (~650 cm⁻¹) and piperidine N-H bending (~1550 cm⁻¹).
  • NMR : ¹H/¹³C NMR distinguishes methyl groups on thiazole (δ ~2.5 ppm for CH₃) and piperidine protons (δ ~1.5–3.0 ppm).
  • HRMS : Validates molecular formula (e.g., C9H17ClN4O for a related hydrochloride derivative) . Multi-technique correlation ensures accuracy .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing novel this compound derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and thermodynamic feasibility. Reaction path search algorithms, combined with machine learning, can prioritize high-yield pathways. For example, ICReDD’s approach integrates computation, informatics, and experiments to design reactions efficiently . Virtual screening of catalysts/solvents using software like Gaussian or COSMO-RS reduces trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-check NMR/IR data with X-ray structures (e.g., Acta Crystallographica reports ).
  • Dynamic effects : MD simulations account for solvent/conformational influences on spectra.
  • Error analysis : Quantify computational basis set limitations (e.g., B3LYP/6-31G* vs. larger sets).
  • Collaborative databases : Use PubChem or crystallographic databases to benchmark results .

Q. How can researchers design experiments to study the biological activity of this compound while minimizing cytotoxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylthio groups in trans-1,3-dimethyl-6-(methylthio)-2-piperidinone ) to balance bioactivity and toxicity.
  • High-throughput screening : Use assays like MTT to quantify cytotoxicity thresholds.
  • In silico ADMET prediction : Tools like SwissADME or ProTox-II pre-filter toxicophores .
  • Dose-response modeling : Apply Hill equations to identify safe therapeutic windows .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane technologies : Nanofiltration or reverse osmosis for solvent recovery .
  • Chiral stationary phases : Use HPLC with amylose/cyclodextrin columns for enantiomeric resolution.
  • Simulated moving bed (SMB) chromatography : Scalable for continuous purification .
  • Crystallization engineering : Tailor solvent mixtures and cooling profiles to enhance crystal purity .

Methodological and Data Analysis Questions

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature?

  • Methodological Answer :

  • Reproducibility protocols : Standardize reaction conditions (e.g., inert atmosphere, reagent purity).
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers.
  • Error sources : Quantify moisture sensitivity (e.g., thiazole hydrolysis) or catalyst deactivation .
  • Open data sharing : Use platforms like Zenodo to publish raw data for peer validation .

Q. What role does chemical software play in managing experimental data for this compound research?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Track synthesis parameters and spectral data systematically.
  • Cheminformatics tools : KNIME or Pipeline Pilot automate data curation and SAR analysis.
  • Quantum chemistry suites : ORCA or GAMESS simulate reaction mechanisms .
  • Security protocols : Encrypt sensitive data (e.g., proprietary derivatives) using blockchain-based systems .

Retrosynthesis Analysis

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Reactant of Route 1
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 2
3-(Dimethyl-1,3-thiazol-2-yl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.